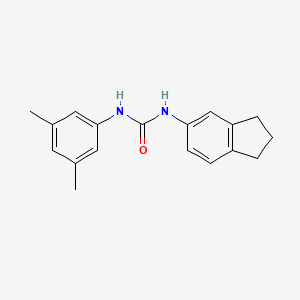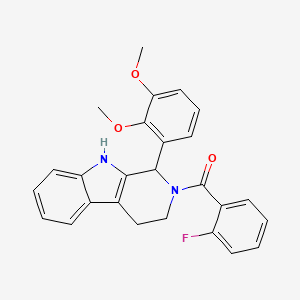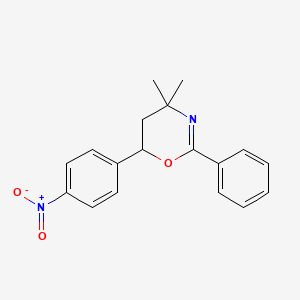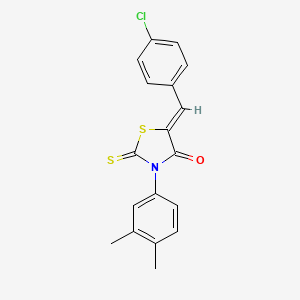![molecular formula C17H20N2OS B4963435 N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)
N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea, also known as metolachlor, is a commonly used herbicide in agriculture. It belongs to the family of chloroacetanilide herbicides and is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and cotton. The purpose of
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea involves inhibition of the biosynthesis of long-chain fatty acids in the target plants. The herbicide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic levels of malonyl-CoA, which ultimately results in the death of the target plants.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea has been shown to have both biochemical and physiological effects on plants. The herbicide inhibits the activity of acetyl-CoA carboxylase, which is involved in the biosynthesis of long-chain fatty acids. This leads to the accumulation of malonyl-CoA, which is toxic to the plant. The herbicide also affects the physiology of the plant by disrupting the normal growth and development of the target weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea has several advantages for use in lab experiments. It is a widely used herbicide and has been extensively studied for its herbicidal properties. The herbicide is relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea in lab experiments. The herbicide is toxic to plants and must be handled with care. Additionally, the herbicide may have unintended effects on non-target organisms, such as insects and soil microorganisms.
Direcciones Futuras
There are several future directions for research on N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea. One area of research is the development of new herbicides that are more effective and have fewer unintended effects on non-target organisms. Another area of research is the study of the environmental fate and transport of N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea in soil and water systems. Finally, there is a need for more research on the long-term effects of N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea on soil health and crop productivity.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea involves the reaction of 2-chloro-N-(4-methylphenyl)acetamide and 2-mercaptoethylamine hydrochloride in the presence of a base. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including corn, soybeans, and cotton. The herbicide has been shown to be effective against several weed species, including annual grasses and broadleaf weeds.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-3-7-15(8-4-13)19-17(20)18-11-12-21-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSPMBBIRVTXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)

![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)


![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
